Galactosylglycerol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJUPBDCSOGIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (2R)-1-O-beta-D-Galactopyranosylglycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16232-91-0 | |
| Record name | (2R)-1-O-beta-D-Galactopyranosylglycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.5 - 141.5 °C | |
| Record name | (2R)-1-O-beta-D-Galactopyranosylglycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Pathways of Galactosylglycerol
Enzymatic Synthesis Mechanisms
The formation of galactosylglycerol is catalyzed by several types of enzymes, each with a unique mechanism for transferring a galactose moiety to a glycerol (B35011) backbone.
Galactosyltransferase-Mediated Galactose Transfer to Glycerol-3-Phosphate Precursors
A primary route for this compound biosynthesis involves the action of galactosyltransferases, specifically the enzyme sn-glycerol-3-phosphate 1-galactosyltransferase (EC 2.4.1.96). wikipedia.org This enzyme belongs to the family of glycosyltransferases and catalyzes the transfer of a galactose unit from an activated sugar donor, UDP-galactose, to the precursor molecule, sn-glycerol 3-phosphate. wikipedia.org
The chemical reaction is as follows: UDP-galactose + sn-glycerol 3-phosphate ⇌ UDP + alpha-D-galactosyl-(1,1')-sn-glycerol 3-phosphate wikipedia.org
The product of this reaction, alpha-D-galactosyl-(1,1')-sn-glycerol 3-phosphate, is a phosphorylated intermediate of this compound. Subsequent dephosphorylation yields the final this compound molecule. This pathway is a key mechanism for the de novo synthesis of glycerolipids. nih.govwikipedia.org The systematic name for this enzyme class is UDP-galactose:sn-glycerol-3-phosphate 1-alpha-D-galactosyltransferase. wikipedia.org
β-Galactosidase Catalyzed Reverse Hydrolysis from Galactose and Glycerol
β-Galactosidases (EC 3.2.1.23) are glycoside hydrolase enzymes that typically break down β-galactosides. wikipedia.org However, under specific conditions, they can catalyze the reverse reaction—a process known as reverse hydrolysis—to synthesize this compound from D-galactose and glycerol. hmdb.canih.gov This enzymatic method has been studied for the production of this compound, with the final product identified as a mixture of (2R)- and (2S)- 3-O-β-D-galactopyranosyl-glycerol. nih.gov
The efficiency of this synthesis is influenced by several factors, including the source of the enzyme, reaction temperature, time, and the molar ratio of the substrates. nih.gov Research using β-galactosidase from Kluyveromyces lactis has identified optimal conditions for maximizing the yield. nih.gov
| Parameter | Optimal Condition |
|---|---|
| Enzyme Source | Kluyveromyces lactis |
| Enzyme Concentration | 240 U/ml |
| Temperature | 40 °C |
| Time | 24 h |
| pH | 6.5 |
| Substrate Molar Ratio (Glycerol:Galactose) | 10 (16 mmol:1.6 mmol) |
Under these optimized conditions, a this compound yield of up to 116.47 mg/ml has been achieved, corresponding to a galactose conversion rate of 55.88%. nih.gov
α-Galactosidase Involvement in this compound Synthesis
α-Galactosidases (EC 3.2.1.22) are enzymes that hydrolyze terminal α-galactosyl moieties from various molecules. hmdb.cawikipedia.org These enzymes can also be utilized in the synthesis of this compound through a process called transglycosylation. nih.govdocksci.com In this reaction, the α-galactosidase transfers a galactose unit from a donor substrate to an acceptor molecule, which in this case is glycerol. nih.govdocksci.com
One effective donor substrate for this process is guar (B607891) gum, a galactomannan polysaccharide. nih.govdocksci.com An α-galactosidase from Aspergillus sp. MK14 has been shown to efficiently use guar gum as a galactose donor to synthesize this compound in the presence of glycerol. nih.govdocksci.com The enzyme demonstrated high activity toward galactomannooligosaccharides. docksci.com When glycerol was added to the reaction, the synthesis of this compound reached 76.6 mg per gram of guar gum. nih.gov
| Property | Characteristic (Aspergillus sp. MK14) |
|---|---|
| Molecular Weight | 59,000 Da |
| Optimal pH | 5.0 |
| Optimal Temperature | 60 °C |
| pH Stability | 2.2 to 6.2 |
| Temperature Stability | Stable below 50 °C |
Metabolic Precursors and Intermediate States in this compound Biosynthesis
The biosynthesis of this compound relies on the availability of specific precursor molecules. The primary precursors vary depending on the enzymatic pathway.
For Galactosyltransferase-Mediated Synthesis : The key precursors are UDP-galactose (the activated galactose donor) and sn-glycerol 3-phosphate (the acceptor molecule). wikipedia.org Glycerol 3-phosphate itself is synthesized either by the reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis, or by the phosphorylation of glycerol via the enzyme glycerol kinase. wikipedia.orgtaylorandfrancis.comreactome.org
For Glycosidase-Catalyzed Synthesis : The direct precursors are D-galactose and glycerol . hmdb.canih.gov In the case of transglycosylation reactions, a more complex carbohydrate such as guar gum can serve as the galactose donor. nih.gov
An important intermediate state in the galactosyltransferase pathway is alpha-D-galactosyl-(1,1')-sn-glycerol 3-phosphate . wikipedia.org This phosphorylated compound is the direct product of the reaction catalyzed by sn-glycerol-3-phosphate 1-galactosyltransferase and must be dephosphorylated to yield the final this compound molecule.
Genetic and Molecular Regulation of this compound Biosynthetic Pathways
The synthesis of this compound and related galactolipids is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes is a key regulatory point.
In the plant Arabidopsis, two genes, DGD1 and DGD2, are known to be involved in the synthesis of the chloroplast lipid digalactosyldiacylglycerol (B1163852) (DGDG), a derivative of this compound. nih.gov The function of the proteins encoded by these genes is crucial for normal plant development and photosynthesis. The regulation of these genes is particularly important during conditions such as phosphate deprivation, where DGDG synthesis increases. nih.gov This indicates a complex regulatory network that controls the flow of precursors into galactolipid synthesis pathways. nih.gov
Furthermore, the gene encoding α-galactosidase, which can synthesize this compound, is known as the GLA gene. wikipedia.org The regulation of the GLA gene's expression would directly impact the cell's capacity to produce this enzyme and, consequently, its ability to synthesize this compound via the transglycosylation pathway. The intricate control of these genes ensures that the synthesis of this compound is coordinated with the metabolic needs of the organism.
Metabolic Pathways Involving Galactosylglycerol and Its Derivatives
Integration into Galactose Metabolism
Galactosylglycerol is a key intermediate compound that links the metabolic pathways of galactose and glycerolipids. foodb.cahmdb.ca In the realm of galactose metabolism, this compound can be synthesized through the enzymatic reaction of D-galactose and glycerol (B35011). hmdb.canih.gov This reversible reaction is catalyzed by the enzyme α-galactosidase. foodb.cahmdb.ca The synthesis can also be achieved via reverse hydrolysis catalyzed by β-galactosidase. nih.gov
The core of galactose metabolism in many organisms is the Leloir pathway, which converts galactose into glucose-6-phosphate. youtube.com This pathway involves the phosphorylation of galactose to galactose-1-phosphate, followed by its conversion to UDP-galactose. youtube.com UDP-galactose is a crucial activated sugar nucleotide that serves as the galactose donor for the synthesis of many important molecules, including galactolipids. msu.edufrontiersin.org this compound's formation and degradation are therefore tied to the availability of galactose and the activity of galactosidases, positioning it as a component within the broader network of galactose utilization. foodb.cahmdb.ca
| Enzyme | Reaction | Pathway Context |
| α-Galactosidase | D-galactose + Glycerol ⇌ this compound | Reversible synthesis and degradation of this compound. foodb.cahmdb.ca |
| β-Galactosidase | This compound → Galactose + Glycerol | Degradation of this compound. foodb.cahmdb.ca |
| β-Galactosidase | Galactose + Glycerol → this compound | Synthesis via reverse hydrolysis. nih.gov |
Role in Glycerolipid Metabolism and Bioconversion
This compound is fundamentally involved in the metabolism of glycerolipids, a class of lipids that includes the highly abundant galactolipids found in photosynthetic membranes. pnas.orgwikipedia.org These galactolipids, primarily monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), are the major lipid components of thylakoid membranes in chloroplasts and cyanobacteria. pnas.orgpnas.orgfrontiersin.orggerli.com this compound itself is a structural unit of these more complex molecules.
The biosynthesis of MGDG and DGDG is a critical process for the formation of photosynthetic membranes. pnas.orgpnas.org The direct precursor for MGDG synthesis is not free this compound, but rather diacylglycerol (DAG). msu.edufrontiersin.org The enzyme MGDG synthase transfers a galactose moiety from UDP-galactose to DAG, forming MGDG. msu.edupnas.orgpnas.org
DGDG is subsequently synthesized from MGDG. nih.govlifeasible.com In plants, this is primarily carried out by DGDG synthases (DGD1 and DGD2), which transfer a second galactose from UDP-galactose to MGDG. frontiersin.orglifeasible.com An alternative pathway, known as galactolipid:galactolipid galactosyltransferase (GGGT) activity, can also synthesize DGDG by transferring a galactose molecule from one MGDG to another, producing DGDG and DAG. nih.gov While this compound is not the direct substrate for these synthases, it is an integral part of the resulting MGDG and DGDG structures and is released during their breakdown.
Key Enzymes in Galactolipid Synthesis
| Enzyme | Substrate(s) | Product | Localization | Function |
|---|---|---|---|---|
| MGDG Synthase (MGD1, MGD2, MGD3) | UDP-galactose + Diacylglycerol (DAG) | Monogalactosyldiacylglycerol (MGDG) | Chloroplast Envelope (Inner and Outer) frontiersin.orgpnas.org | Catalyzes the key step in galactolipid synthesis. pnas.orgpnas.org |
This compound is produced during the catabolism of galactolipids. The hydrolysis of galactosylglycerides like MGDG and DGDG is carried out by enzymes known as galactolipases. nih.govresearchgate.net These enzymes cleave the acyl ester bonds, releasing fatty acids. nih.govnih.gov
For example, pancreatic enzymes can hydrolyze DGDG to produce fatty acids and digalactosylmonoacylglycerol (DGMG). nih.govdoaj.org Further hydrolysis can lead to water-soluble galactose-containing compounds, including this compound. nih.govnih.gov The process can proceed in steps, with the initial hydrolysis occurring at the sn-1 position of the glycerol backbone, forming lyso-derivatives like monogalactosyl monoglyceride and digalactosyl monoglyceride. nih.gov Subsequent action by galactosidases (α- and β-galactosidases) can cleave the glycosidic bonds, ultimately releasing galactose and glycerol. nih.gov This breakdown pathway is essential for the turnover of membrane lipids.
Interplay with Starch and Sucrose Metabolism
The synthesis of galactolipids is metabolically linked to carbon assimilation and partitioning, particularly the metabolism of starch and sucrose. During active photosynthesis, carbon is fixed and can be stored transiently as starch in the chloroplasts or exported to the cytosol, primarily as sucrose. oup.com Sucrose not only serves as a transportable form of carbon and energy but also acts as a signaling molecule that can regulate gene expression, including genes involved in lipid metabolism. nih.gov
Under certain conditions, such as phosphate (B84403) starvation, plants remodel their membrane lipid composition. They decrease the amount of phospholipids (B1166683) and increase the content of non-phosphorous galactolipids like DGDG, even in extraplastidial membranes like the plasma membrane and tonoplast. nih.govnih.gov This response is often enhanced by the presence of sucrose. nih.gov For instance, the expression of MGD3, a gene encoding an MGDG synthase involved in the phosphate-starvation response, is increased by an exogenous supply of sucrose. nih.gov This indicates that under conditions of carbon excess (high sucrose), the flux of carbon can be directed towards the synthesis of galactolipids, with MGDG synthase playing a key role in supplying the precursor for enhanced DGDG production. nih.gov This interplay ensures that membrane biogenesis can be sustained even when essential nutrients like phosphate are limited.
Catabolism and Turnover Dynamics of this compound
The catabolism of this compound involves its breakdown into its constituent parts, galactose and glycerol. hmdb.ca This degradation is catalyzed by enzymes such as β-galactosidase. foodb.cahmdb.ca Once released, both galactose and glycerol can enter central metabolic pathways for energy production or biosynthesis.
This compound pools are often in a state of dynamic turnover. oup.comnih.gov This is particularly evident in organisms like the alga Ochromonas malhamensis, where α-galactosylglycerol (isofloridoside) plays a crucial role in osmotic regulation. oup.com In response to changes in external osmotic potential, the intracellular concentration of this compound is rapidly adjusted. Even when the pool size is constant, chase experiments have shown that it is in a continuous state of rapid synthesis and degradation. oup.com This dynamic turnover allows the cell to quickly respond to environmental stress. The regulation of the this compound pool size appears to be controlled at the enzymatic steps involved in both its synthesis and its breakdown. oup.comnih.gov
In plants, the turnover of galactolipids, and by extension the release of this compound, is part of normal membrane maintenance and stress responses. For instance, under stress conditions, fatty acids can be cleaved from MGDG and used for the synthesis of signaling molecules like jasmonates. nih.gov This process inherently involves the turnover of the this compound backbone.
Biological Functions and Physiological Roles of Galactosylglycerol
Cellular and Subcellular Functions
Galactosylglycerols are integral to fundamental cellular activities, most notably in the context of membrane architecture and intercellular communication.
Table 1: Galactosylglycerol in Cell Signaling
| Signaling Aspect | Organism/System | Key Findings | Reference |
| Transmembrane Signaling | Cultured Oligodendrocytes | Liposomes with galactosylceramide and sulfatide induce cytoskeletal changes via Akt, MAPK, and Rho GTPase pathways. | nih.gov |
| Precursor Signaling | Plants | The precursor galactinol (B1212831) is a known plant defense signal molecule that accumulates in response to pathogens. | nih.gov |
| Immune Signaling | Plants | Lipids, in general, are crucial for coordinating membrane trafficking and activating the immune system upon pathogen recognition. | nih.gov |
The most well-documented function of this compound derivatives is their contribution to the structure of biological membranes, especially the thylakoid membranes within chloroplasts. wikipedia.org Thylakoids, the site of photosynthesis, have a unique lipid composition dominated by the galactolipids monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), which are acylated forms of this compound. ill.eunih.gov
These galactolipids are essential for the proper architecture and function of thylakoids. ill.eu MGDG, which has a cone-like shape, tends to form non-bilayer structures known as inverted hexagonal phases (HII), while DGDG is a bilayer-forming lipid. ill.eunih.gov The ratio between MGDG and DGDG is critical for maintaining the complex, stacked structure of thylakoid grana. ill.eu DGDG plays a key role in the stacking of thylakoid membranes through hydrogen bonds between the galactose headgroups of adjacent bilayers. ill.eu This interaction helps to create the flattened cisternae that form the grana stacks, which is essential for the efficient capture of light energy. ill.eu The structural integrity provided by these galactolipids is indispensable for photosynthesis, and a deficiency in their synthesis leads to improperly formed light-harvesting and photosystem core complexes. nih.gov While most galactolipids form the general membrane matrix, a significant portion of another thylakoid lipid, phosphatidylglycerol, is specifically integrated into photosystem complexes. frontiersin.org
Table 2: Role of this compound Derivatives in Thylakoid Membranes
| Component | Function | Significance | Reference |
| Monogalactosyldiacylglycerol (MGDG) | Major non-bilayer forming lipid. | Induces membrane curvature, essential for the dynamic structure of thylakoids. | ill.eunih.gov |
| Digalactosyldiacylglycerol (DGDG) | Bilayer-forming lipid. | Contributes to the stacking of grana via hydrogen bonds, stabilizing the membrane structure. | ill.eu |
| MGDG/DGDG Ratio | Critical structural determinant. | Fine-tunes the transition between lamellar and hexagonal phases, modulating membrane organization. | ill.eu |
| Overall Galactolipids | Predominant lipid class in thylakoids. | Essential for the biogenesis of thylakoid membranes and the proper assembly of photosynthetic complexes. | nih.govnih.gov |
Stress Response and Adaptation Mechanisms
This compound plays a vital role in helping organisms cope with environmental stresses, including osmotic pressure changes and oxidative damage.
In many microorganisms, this compound functions as a "compatible solute," a small organic molecule that accumulates in the cytoplasm to maintain osmotic balance with the external environment without interfering with cellular processes. unigoa.ac.in This adaptation is crucial for survival in high-salinity environments.
The alga Ochromonas malhamensis, for example, achieves osmotic balance primarily through the synthesis and degradation of α-galactosylglycerol, also known as isofloridoside (B1213938). nih.gov When the external osmotic pressure increases, the alga rapidly synthesizes and accumulates isofloridoside to prevent water loss. nih.gov Conversely, when the osmotic pressure decreases, it degrades the stored isofloridoside. nih.gov The synthesis pathway involves the precursor isofloridoside-phosphate. nih.gov Similarly, glucosylglycerol is another compatible solute used by some bacteria to adapt to osmotic stress. unigoa.ac.in The accumulation of such compatible solutes is a widespread strategy among bacteria, algae, and fungi to adapt to osmotically changing environments. edscl.inresearchgate.net
Table 3: this compound as a Compatible Solute
| Organism | Compound | Mechanism of Action | Reference |
| Ochromonas malhamensis | α-Galactosylglycerol (Isofloridoside) | Synthesized and accumulated in response to high osmotic pressure to maintain cellular turgor. | nih.gov |
| Halophilic Bacteria | Glucosylglycerol | Accumulated to counteract high external salt concentrations. | unigoa.ac.in |
| Various Microorganisms | General Compatible Solutes | Accumulated to balance osmotic pressure, protecting macromolecules and maintaining cell function. | edscl.inresearchgate.net |
This compound and its metabolic pathways can be involved in the response to oxidative stress. Oxidative stress can damage cellular components, and organisms have evolved various mechanisms to counteract this. In some organisms, metabolic pathways are rerouted under oxidative stress to produce reducing agents like NADPH. nih.gov While the direct role of this compound in scavenging reactive oxygen species is not extensively detailed, its synthesis is linked to central metabolic pathways that are modulated during oxidative stress. For example, in the parasite Entamoeba histolytica, oxidative stress leads to a dramatic increase in glycerol (B35011) biosynthesis. nih.gov This suggests that the production of glycerol-based compounds could be a protective mechanism. Furthermore, the galactolipids in thylakoid membranes, such as MGDG, are involved in processes like the xanthophyll cycle, which helps dissipate excess light energy and thus reduces the formation of harmful reactive oxygen species. nih.gov
Plants utilize a sophisticated immune system to defend against pathogens, and lipid-based molecules are key players in this defense. nih.gov While this compound itself is not typically cited as a primary defense signal, its precursor, galactinol, plays a crucial role. Galactinol accumulates in plants in response to bacterial infection and is involved in inducing systemic resistance against pathogens. nih.gov This indicates that the metabolic pathway leading to galactosyl-oligosaccharides is linked to plant immunity. Pathogens, in turn, have evolved to exploit these molecules. The bacterial pathogen Agrobacterium fabrum can specifically import and use galactinol as a nutrient, giving it a competitive advantage in colonizing the plant. nih.gov This highlights the importance of this class of molecules in the intricate interactions between plants and pathogens. Plant defense responses often involve the activation of signaling pathways that lead to the expression of defense-related genes and the production of antimicrobial compounds. youtube.commdpi.com
Acyl-Galactose Acyl Composition in Response to Stress
Organisms often modify the acyl composition of galactosylglycerols in response to environmental stressors. For instance, in plants, salt stress can trigger changes in the fatty acid profiles of lipids, including galactolipids. Studies on Lycium ruthenicum have shown that salt stress significantly modulates metabolic pathways, including those related to carbohydrate and fatty acid metabolism mdpi.com. This suggests an adaptive mechanism where the alteration of acyl chains in galactosylglycerols could help maintain membrane integrity and function under stressful conditions. While detailed compositional data for this compound specifically is not extensively available, the broader context of lipid remodeling under stress points to the dynamic nature of its acyl constituents.
Broader Organismal and Systemic Roles
Antioxidant Activity of this compound and Its Derivatives
This compound derivatives, particularly floridoside (2-O-D-glycerol-α-D-galactopyranoside) found in red algae, demonstrate notable antioxidant properties. nih.govmdpi.com Floridoside helps protect red algae from cellular damage caused by reactive oxygen species (ROS) generated under stressful conditions like high salinity and temperature. mdpi.com
Research on human hepatocyte L-02 cells has shown that floridoside can up-regulate the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme. nih.govmdpi.comresearchgate.net This up-regulation is mediated through the p38/ERK MAPK-Nrf2 signaling pathway. nih.govmdpi.comresearchgate.net Furthermore, floridoside treatment has been found to activate other antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). mdpi.comresearchgate.net Interestingly, floridoside itself does not appear to be toxic to these cells or induce the production of reactive oxidative species. mdpi.comresearchgate.net
Other derivatives, such as monogalactosyl diacylglycerol (MGDG), also exhibit antioxidant activities by scavenging oxygen free radicals and suppressing the synthesis of nitric oxide (NO). researchgate.net The antioxidant potential of these compounds is a subject of ongoing research, with studies exploring various synthetic derivatives as well. nih.gov
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Floridoside | Human hepatocyte L-02 cells | Upregulated HO-1 expression via p38/ERK MAPK-Nrf2 pathway; activated SOD and GSH-Px. | nih.govmdpi.comresearchgate.net |
Anti-inflammatory Effects
This compound and its derivatives have been shown to possess significant anti-inflammatory properties. google.comnih.gov For example, monogalactosyl diacylglycerols (MGDGs) isolated from the brown seaweed Fucus spiralis demonstrated a dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov This inhibitory effect is a key indicator of anti-inflammatory potential.
A digalactosyldiacylglycerol-monoestolide (DGDG-LAHLA) isolated from oats also showed anti-inflammatory activity by significantly decreasing the production of NO and pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated RAW264 cells. mdpi.com The anti-inflammatory effects of MGDGs are also linked to the inhibition of p38 phosphorylation. researchgate.net
Furthermore, synthetic analogs of α-galactosylceramide have been designed and shown to exert anti-inflammatory effects in activated microglia by inhibiting the production of NO and TNF-α. nih.gov These effects were associated with the inhibition of the p38 MAPK signaling pathway. nih.gov The anti-inflammatory properties of cardiac glycosides, another class of glycosidic compounds, have also been recognized for decades. nih.gov
Table 2: Anti-inflammatory Effects of this compound Derivatives
| Compound/Derivative | Model System | Mechanism of Action | Reference |
|---|---|---|---|
| Monogalactosyl diacylglycerols (MGDGs) | RAW 264.7 macrophages | Inhibited NO production. | nih.gov |
| Digalactosyldiacylglycerol-monoestolide (DGDG-LAHLA) | LPS-stimulated RAW264 cells | Decreased production of NO, IL-6, and TNF-α. | mdpi.com |
| α-Galactosylceramide analogs | Activated microglia | Inhibited NO and TNF-α production via p38 MAPK pathway. | nih.gov |
Antimicrobial and Antifouling Properties
The unique structural properties of galactosylglycerols also contribute to their role in defending against microbial threats. While specific studies on the antimicrobial properties of this compound are emerging, the broader class of glycoglycerolipids is known for these activities. nih.gov These compounds are integral to the cell membranes of various organisms, where they can interact with and disrupt microbial membranes. nih.gov The development of polymer-based antimicrobial compounds, some of which mimic the structures of natural lipids, is a promising area of research to combat antibiotic-resistant bacteria. univ-paris13.fr The antifouling properties of these compounds are particularly relevant in marine environments, where organisms must prevent the settlement of other organisms on their surfaces.
Immunomodulatory Activities
This compound derivatives, particularly α-galactosylceramides, are potent immunomodulatory agents. nih.govbenthamscience.com They are recognized by invariant Natural Killer T (iNKT) cells, a specialized group of T cells that play a critical role in both innate and adaptive immunity. nih.gov The activation of iNKT cells by α-galactosylceramide analogs can lead to the secretion of a variety of cytokines, thereby modulating the immune response. nih.gov
The specific structure of the α-galactosylceramide analog can influence the type of immune response elicited, with some analogs promoting a T helper type 1 (TH1) response and others favoring a T helper type 2 (TH2) response. nih.gov This highlights the potential for designing specific molecules to target different immune-related conditions. Marine organisms are a rich source of compounds with immunomodulatory activities, including various lipids and polysaccharides. mdpi.com
Antitumor and Anticancer Properties
A growing body of evidence suggests that galactosylglycerols and their derivatives possess significant antitumor and anticancer properties. nih.gov Glycoglycerolipids, such as monogalactosyl diacylglycerol (MGDG) and digalactosyl diacylglycerol (DGDG), have been shown to inhibit the proliferation of cancer cells. researchgate.netnih.gov
MGDG, in particular, has demonstrated potent antitumor effects. It has been found to inhibit the activities of mammalian DNA polymerases, which are crucial for cancer cell replication. researchgate.net Studies have shown that MGDG can induce cytotoxic effects in various human cancer cell lines, including pancreatic and breast cancer cells. nih.govnih.gov For instance, MGDG isolated from spinach was found to enhance the cytotoxic effects of radiation in pancreatic cancer cells, both in vitro and in vivo. nih.gov This effect was associated with the release of mitochondrial cytochrome c, leading to apoptosis. nih.gov
Similarly, MGDG and DGDG isolated from the green alga Chlorella vulgaris have exhibited antitumor activities by inhibiting the activation of the Epstein-Barr virus early antigen (EBV-EA). mdpi.com The anticancer properties of these compounds are often attributed to their fatty acid composition. nih.gov
Table 3: Antitumor and Anticancer Properties of this compound Derivatives
| Compound/Derivative | Cancer Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Monogalactosyl diacylglycerol (MGDG) | Human pancreatic cancer cells | Enhanced radiation-induced cytotoxicity; induced apoptosis via mitochondrial cytochrome c release. | nih.gov |
| Monogalactosyl diacylglycerol (MGDG) | Human breast cancer cells | Potently inhibited cell proliferation. | nih.gov |
| MGDG and Digalactosyl diacylglycerol (DGDG) | Human lymphoblastoid cells (Raji) | Inhibited EBV-EA activation. | mdpi.com |
Prebiotic Effects and Gut Microbiota Interactions
This compound is a key structural component of more complex molecules known as galacto-oligosaccharides (GOS), which are recognized for their prebiotic activity. Prebiotics are substances that induce beneficial changes in the composition and activity of the gut microbiota, thereby conferring health benefits to the host. nih.gov The prebiotic effects of GOS are largely attributed to their ability to selectively stimulate the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.
Research has demonstrated that the administration of GOS can lead to a significant increase in the abundance of Bifidobacterium. nih.govnutritional-psychology.org These bacteria can ferment oligosaccharides, producing short-chain fatty acids (SCFAs) such as butyrate, which serves as a primary energy source for colonocytes and has anti-inflammatory properties. A study on adults with gastrointestinal symptoms like bloating and flatulence found that a GOS mixture effectively reduced these symptoms, highlighting its positive impact on gut health. consensus.app
In a study involving prediabetic adults, a dietary supplement containing GOS resulted in a significant increase in gut microbiota alpha diversity and a higher abundance of butyrate-producing bacteria. nih.gov This was accompanied by improvements in metabolic markers. nih.gov While these studies focus on GOS, the fundamental unit being metabolized by the gut bacteria is the galactosyl- linkage to a glycerol or another sugar molecule. The enzymatic breakdown of GOS by bacterial β-galactosidases releases galactose and other monosaccharides, which are then fermented. This compound itself is an intermediate in glycerolipid and galactose metabolism. hmdb.ca
The interaction between GOS and gut microbiota is a key component of the gut-brain axis, a bidirectional communication system between the gastrointestinal tract and the central nervous system. Studies have shown that GOS supplementation can lead to neurochemical changes. nih.gov For instance, research in a rat model of abdominal surgery indicated that a GOS prebiotic mixture significantly reduced cognitive decline and neuroinflammation post-surgery, which was associated with a marked change in the diversity of the gut microbiome and a proliferation of Bifidobacterium. nutritional-psychology.org
Table 1: Research Findings on Prebiotic Effects of Galacto-oligosaccharides (GOS)
| Study Focus | Subject | Key Findings | Citations |
|---|---|---|---|
| Gut-Brain Axis Modulation | 83 healthy females (17-25 years) | GOS supplementation transiently increased Bifidobacterium abundance and produced neurochemical changes in the brain. nih.gov | nih.gov |
| Postoperative Cognitive Dysfunction | Adult rats undergoing surgery | Prebiotic GOS administration reduced cognitive decline and neuroinflammation, associated with increased Bifidobacterium and changes in gut microbiome diversity. nutritional-psychology.org | nutritional-psychology.org |
| Metabolic Health in Prediabetes | 53 prediabetic volunteers | A 12-week GOS supplement increased alpha diversity and butyrate-producing bacteria, and improved metabolic markers. nih.gov | nih.gov |
| Gastrointestinal Symptoms | Adults with bloating, abdominal pain, or flatulence | A GOS mixture was found to be effective in reducing gastrointestinal symptoms. consensus.app | consensus.app |
Role in Reproductive Physiology and Fetal Development
This compound plays a critical, albeit often indirect, role in both male reproductive physiology and the intricate processes of fetal development.
In male reproduction, this compound is the direct precursor to sulfogalactosylglycerolipid (SGG), also known as seminolipid. nih.gov SGG is a major glycolipid synthesized in large quantities within mammalian testicular germ cells and is indispensable for spermatogenesis. nih.govresearchgate.net The synthesis involves the sulfation of this compound, a process catalyzed by a specific sulfotransferase enzyme found in the testes. nih.gov SGG is a crucial component of the plasma membrane of sperm cells, where it is involved in cell adhesion between germ cells and Sertoli cells, a process vital for sperm maturation. nih.govresearchgate.net Disruption of SGG synthesis in animal models leads to a breakdown in spermatogenesis, highlighting the essentiality of the this compound backbone for male fertility. nih.gov
During fetal development, the environment within the amniotic sac is rich in various bioactive molecules. While direct measurements of this compound are not common, related compounds such as galactosyloligosaccharides have been identified in human amniotic fluid. core.ac.uk The presence of these complex sugars suggests a role in the fetal environment. The fetus swallows amniotic fluid, and its contents are believed to contribute to the development of various systems, including the intestine. nih.gov
Furthermore, enzymes responsible for metabolizing galactose-containing compounds are active during fetal life. For example, microsomal galactosyltransferase activity in the fetal rat colon increases significantly during late gestation, which is correlated with increased incorporation of galactose during the differentiation of the fetal colon. nih.gov This indicates an active metabolism of galactosyl-compounds, which would include derivatives of this compound, supporting cellular growth and differentiation. nih.gov
This compound's parent compounds, glycoglycerolipids, are also structurally important. The vernix caseosa, the waxy, cheese-like substance covering the skin of a fetus, is composed of water, proteins, and lipids. nih.govnih.gov This protective biofilm serves multiple functions, including moisturizing the skin, preventing infection, and lubricating the birth canal. nih.govhealthline.com It contains a complex lipid mixture that helps protect the developing fetal skin from constant exposure to the aqueous amniotic fluid. healthline.com The metabolic pathways involving glycerolipids and galactose are thus integral to creating this vital protective layer for the fetus. hmdb.ca
Table 2: Role of this compound and Related Compounds in Reproduction and Development
| Area of Physiology | Compound/Process | Specific Role or Finding | Citations |
|---|---|---|---|
| Male Reproduction | This compound (GG) / Sulfogalactosylglycerolipid (SGG) | GG is the desulfated precursor to SGG (seminolipid), a glycolipid essential for spermatogenesis and sperm cell adhesion. nih.gov | nih.gov |
| Fetal Development (Amniotic Fluid) | Galactosyloligosaccharides | Detected in human amniotic fluid, suggesting a role in the fetal environment. core.ac.uk | core.ac.uk |
| Fetal Development (Colon) | Galactosyltransferase | Enzyme activity increases significantly in the fetal colon during late gestation, indicating active metabolism of galactose-containing molecules for cell differentiation. nih.gov | nih.gov |
| Fetal Development (Skin) | Vernix Caseosa | This protective biofilm, rich in lipids, covers the fetus, providing moisturization, and anti-infective properties. The glycerolipid components are crucial for its structure. nih.govnih.gov | nih.govnih.gov |
Occurrence and Natural Distribution of Galactosylglycerol
Abundance in Algae and Microalgae Species
Galactosylglycerols are prominently found in a diverse array of algae and microalgae, where they serve as key photosynthetic products and osmolytes.
Red algae (Rhodophyta) are particularly rich in specific galactosylglycerols, namely floridoside (2-O-α-D-galactopyranosylglycerol) and its isomer, isofloridoside (B1213938). nih.govnih.govhmdb.ca Floridoside is a primary product of photosynthesis in most red algae and functions as a significant reserve of soluble carbon. nih.govmetabolomicsworkbench.org Its accumulation is also a critical mechanism for osmotic acclimation, helping the algae to withstand changes in external salinity. nih.govmdpi.comnih.gov The concentration of these compounds can vary depending on environmental factors such as tidal level, with higher concentrations often observed in algae from higher intertidal zones, likely due to increased exposure to osmotic stress. mdpi.com
For instance, the red alga Mastocarpus stellatus is a known source of floridoside. nih.gov Similarly, studies on Porphyra columbina have detected the presence of floridoside, as well as both D- and L-isofloridoside. smolecule.comnih.gov The red microalga Galdieria sulphuraria is also known to accumulate floridoside, particularly under conditions of osmotic stress. hmdb.caresearchgate.net
In addition to the simple galactosylglycerols, their acylated derivatives, monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), are abundant in the thylakoid membranes of algae, playing a crucial role in the structure and function of the photosynthetic apparatus. nih.govnih.gov Microalgae, in particular, have been identified as a rich source of MGDG, with some species showing high contents of these compounds. nih.gov For example, MGDGs from the diatom Phaeodactylum tricornutum and the green microalga Tetraselmis chuii have been isolated and studied. nih.gov
Table 1: Occurrence of Galactosylglycerol and its Derivatives in Selected Algae and Microalgae Species
Distribution in Higher Plants and Cyanobacteria
This compound derivatives, specifically MGDG and DGDG, are fundamental components of the photosynthetic membranes in higher plants and cyanobacteria. nih.gov These lipids are not just structural elements but are also vital for the proper functioning of photosynthesis.
Cyanobacteria, the evolutionary ancestors of chloroplasts, also possess a thylakoid lipid composition rich in MGDG and DGDG. hmdb.ca However, the biosynthetic pathway for MGDG in cyanobacteria differs from that in plants. In many cyanobacteria, MGDG is synthesized via the epimerization of monoglucosyldiacylglycerol (MGlcDG). This conversion is a critical step for maintaining functional photosynthetic membranes. Research has shown the presence of MGlcDG and its conversion to MGDG in various cyanobacterial species, including Synechocystis sp. PCC 6803, Anabaena variabilis, Gloeobacter violaceus, and Prochlorococcus marinus.
Table 2: Distribution and Role of this compound Derivatives in Higher Plants and Cyanobacteria
Detection in Animal Systems and Metabolomes (e.g., Human Metabolome)
While galactosylglycerols are most abundant in photosynthetic organisms, evidence of their presence and metabolism exists within animal systems, including the human metabolome.
The Human Metabolome Database (HMDB) lists this compound as an endogenous human metabolite, involved in galactose and glycerolipid metabolism. nih.gov It is described as being reversibly produced from D-galactose and glycerol (B35011). Furthermore, 3-O-beta-D-galactopyranosyl-sn-glycerol has been reported in Homo sapiens. nih.gov
Recent research has shed more light on the endogenous presence of this compound derivatives in mammals. Monogalactosyldiacylglycerol (MGDG), while relatively scarce, has been detected in mammalian cells. A 2025 study successfully identified endogenous levels of MGDG in HeLa cells using liquid chromatography-mass spectrometry. nih.gov This study also identified the enzyme UGT8, a ceramide galactosyltransferase, as the MGDG synthase in mammals, responsible for its biosynthesis. nih.gov The depletion of UGT8 in cells led to the complete loss of cellular MGDG. nih.gov
The detection of these compounds in the human metabolome can also be of exogenous origin, resulting from the consumption of foods containing them, such as certain seaweeds. nih.gov For instance, floridoside from red algae has been studied for its effects on human cells in vitro.
Table 3: Detection of this compound and its Derivatives in Animal and Human Systems
Advanced Analytical Methodologies for Galactosylglycerol Research
Chromatographic Techniques for Separation and Characterization
Chromatography is a cornerstone of galactosylglycerol analysis, allowing for the separation of these compounds from complex biological matrices. ijirmps.org The choice of chromatographic technique depends on the specific research question, ranging from initial fractionation to high-resolution separation of isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful platform for the comprehensive analysis of glycolipids, including galactosylglycerols. lcms.czresearchgate.net This technique combines the potent separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like galactosylglycerols from less polar lipids. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of polar analytes. The coupling of HILIC with MS enables the detailed characterization of complex mixtures of galactooligosaccharides (GOS). nih.gov
Tandem mass spectrometry (LC-MS/MS) provides further structural information through controlled fragmentation of the parent ions. nih.govresearchgate.net This is crucial for identifying the specific fatty acid chains and the nature of the glycosidic linkage. Recent advancements have led to the development of robust LC-MS/MS methods for the precise quantification of related compounds like glucosylceramide and galactosylceramide isoforms in biological fluids, a methodology directly applicable to this compound research. nih.gov
Table 1: LC-MS Parameters for Glycolipid Analysis
| Parameter | Description | Finding |
|---|---|---|
| Chromatography Mode | HILIC | Optimal for separating polar glycolipids from complex mixtures. nih.gov |
| Stationary Phase | Amide-based columns (e.g., BEH amide) | Provides excellent resolution for oligosaccharides. nih.gov |
| Mobile Phase | Acetonitrile/water with modifiers (e.g., ammonium (B1175870) hydroxide) | Gradients of aqueous solvent are used to elute analytes based on polarity. nih.gov |
| Detection | Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) | Allows for sensitive detection and structural elucidation through fragmentation analysis. nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. youtube.com However, due to their low volatility, galactosylglycerols require a chemical derivatization step prior to analysis. nih.gov This process converts the polar hydroxyl groups into less polar, more volatile derivatives. nih.gov
Trimethylsilylation is the most common derivatization method, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov The resulting TMS derivatives of galactosylglycerols are sufficiently volatile for GC analysis. cedia.edu.ec The separation is then carried out on a capillary column, and the eluting compounds are detected by a mass spectrometer. dergipark.org.tr
Electron ionization (EI) is typically used in GC-MS, which generates characteristic fragmentation patterns. nih.gov The mass spectra of TMS-derivatized galactosylglycerols provide crucial information for their identification. For instance, the mass fragments and their relative abundances can be used to determine the glycosidic linkage and the fatty acid composition. cedia.edu.ec The presence of a significant [M-15]⁺ ion, resulting from the loss of a methyl group from a TMS moiety, is often used to determine the molecular mass of the derivative. nih.gov
Table 2: Typical GC-MS Workflow for this compound Analysis
| Step | Procedure | Purpose |
|---|---|---|
| 1. Hydrolysis | Alkaline hydrolysis of complex lipids. | To release the constituent fatty acids and this compound backbone. nih.gov |
| 2. Derivatization | Reaction with a silylating agent (e.g., trimethylsilyl imidazole). nih.gov | To increase the volatility and thermal stability of the analyte for GC analysis. nih.gov |
| 3. Separation | Injection into a GC system with a capillary column. | To separate different derivatized compounds based on their boiling points and interaction with the stationary phase. dergipark.org.tr |
| 4. Detection | Analysis by an electron ionization (EI) mass spectrometer. | To generate mass spectra for compound identification and structural elucidation. nih.govcedia.edu.ec |
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct analysis of carbohydrates without the need for derivatization. creative-biolabs.comthermofisher.com This technique is particularly advantageous for the analysis of galactosylglycerols and related oligosaccharides. nih.gov
The method leverages the fact that carbohydrates are weak acids that can be separated as anions at high pH using anion-exchange chromatography. thermofisher.com A strong anion-exchange column is used to separate the carbohydrates, which are then detected by PAD. creative-biolabs.com The pulsed amperometric detector applies a series of potentials to a gold working electrode, which facilitates the detection of underivatized carbohydrates with high sensitivity and minimal noise. thermofisher.com HPAEC-PAD has been successfully used to analyze the sugar profiles of complex mixtures and can be combined with statistical methods for sample classification. mdpi.comresearchgate.net
Thin-Layer Chromatography (TLC) and Column Chromatography in Fractionation
Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques often used for the initial fractionation and qualitative analysis of lipid extracts. youtube.comyoutube.com Column chromatography is a preparative technique used to separate larger quantities of a mixture into different fractions based on polarity. ijirmps.orgyoutube.com A stationary phase like silica (B1680970) gel is packed into a column, and the lipid extract is loaded at the top. A solvent (mobile phase) is then passed through the column, and compounds are separated based on their differential interaction with the stationary and mobile phases. youtube.com
TLC operates on the same principle but on a smaller scale. youtube.com It is a convenient and rapid method for purifying glycolipids that have been previously fractionated by column chromatography or for monitoring the progress of a reaction. gerli.com In TLC, a thin layer of adsorbent like silica gel is coated on a plate. The sample is spotted, and the plate is developed in a chamber with a suitable solvent system, such as chloroform/methanol/ammonia (B1221849). gerli.com The separated compounds are visualized using specific or non-specific reagents. gerli.comnih.gov While traditional TLC has limitations in separation efficiency, high-performance TLC (HPTLC) utilizes plates with smaller particle sizes, offering improved resolution for analyzing complex glycerolipids. nih.gov
High-Performance Liquid Chromatography (HPLC) for Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds like galactosylglycerols. ijirmps.orgpolymersolutions.com It is a form of column chromatography that uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster analysis times. ijirmps.org
Various HPLC modes can be employed for this compound profiling, including normal-phase, reversed-phase, and HILIC. The choice of mode depends on the polarity of the specific this compound species being analyzed. Detection is often achieved using a Refractive Index Detector (RID), which is a universal detector for carbohydrates, or an Evaporative Light Scattering Detector (ELSD). polymersolutions.comresearchgate.net For enhanced specificity and structural information, HPLC is frequently coupled with mass spectrometry (HPLC-MS). nih.gov HPLC methods have been successfully developed for the profiling and quantification of individual glycolipids and related compounds like glycerol (B35011) in various matrices. researchgate.netnih.gov
Spectrometric Techniques for Structural Elucidation and Quantification
Spectrometric methods are crucial for determining the detailed molecular structure of galactosylglycerols and for their quantification. jchps.com These techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, provide a wealth of information about atomic composition, connectivity, and three-dimensional arrangement. eurekaselect.comnumberanalytics.com
Mass spectrometry (MS) is a cornerstone for structural analysis. High-resolution MS provides accurate mass measurements, allowing for the determination of the elemental composition. Tandem MS (MS/MS) experiments, where ions are fragmented, reveal details about the fatty acid chains and the sugar moiety. nih.gov The fragmentation patterns can help to distinguish between isomers. cedia.edu.ec Advanced MS techniques, such as combining shotgun mass spectrometry with gas-phase ion chemistry, have shown promise in differentiating stereoisomers, such as those with glucose versus galactose headgroups or α- versus β-glycosidic linkages, which is a significant challenge in glycolipid analysis. nih.gov
Furthermore, ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation. This technique separates ions based on their size, shape, and charge. lcms.cz It has been successfully used to resolve lipid isomers, such as galactosylceramide and glucosylceramide, that may be difficult to separate by chromatography alone. lcms.cz
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure elucidation. jchps.com Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule, helping to confirm the structure of the glycerol backbone, the identity and position of the fatty acids, and the anomeric configuration of the galactose unit. numberanalytics.com
Table 3: Spectrometric Techniques in this compound Research
| Technique | Application | Information Obtained |
|---|---|---|
| Mass Spectrometry (MS) | Identification and Quantification | Molecular weight, elemental composition. jchps.com |
| Tandem MS (MS/MS) | Structural Elucidation | Fragmentation patterns reveal fatty acid composition and glycosidic linkage information. nih.govnih.gov |
| Ion Mobility Spectrometry-MS (IMS-MS) | Isomer Separation | Separation based on collision cross-section (shape and size), distinguishing between isomers like GalCer and GlcCer. lcms.cz |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous Structural Elucidation | Detailed connectivity of atoms, stereochemistry, and anomeric configuration. jchps.comnumberanalytics.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the precise structural elucidation of galactosylglycerols. encyclopedia.pub It provides detailed atomic-level information, allowing for the unambiguous determination of the carbohydrate head group's identity and, crucially, the stereochemistry of the glycosidic bond that links the galactose and glycerol moieties. springernature.comnih.gov An advantage of NMR is its ability to analyze intact glycosylglycerolipids without requiring prior chemical derivatization. springernature.comnih.gov
The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments:
1D NMR : ¹H NMR spectra are used to identify the protons within the molecule, while ¹³C NMR spectra identify the carbon framework. The chemical shift (δ) of each nucleus provides information about its chemical environment. researchgate.net
2D NMR : These experiments reveal the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. encyclopedia.pubipb.pt
TOCSY (Total Correlation Spectroscopy) extends this correlation to an entire spin system, identifying all protons in a sugar ring, for example. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. ipb.ptresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting molecular fragments, as it shows correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the linkage between the anomeric proton of galactose and the specific carbon of the glycerol backbone. ipb.ptresearchgate.net
The combination of these experiments allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound isomers.
The following table presents typical chemical shift (δ) values in parts per million (ppm). These values are compiled from spectral databases and literature data for galactose and glycerol moieties. hmdb.cabmrb.iohmdb.canih.gov
| Galactose Moiety | Glycerol Moiety | ||||
|---|---|---|---|---|---|
| Position | ¹³C (ppm) | ¹H (ppm) | Position | ¹³C (ppm) | ¹H (ppm) |
| 1' (Anomeric) | 104.5 | 4.28 (d) | 1 | 70.1 | 3.85 (dd), 3.65 (dd) |
| 2' | 72.0 | 3.45 (dd) | 2 | 71.8 | 3.78 (m) |
| 3' | 74.1 | 3.55 (dd) | 3 | 62.0 | 3.58 (dd), 3.49 (dd) |
| 4' | 69.8 | 3.80 (d) | |||
| 5' | 76.2 | 3.60 (t) | |||
| 6' | 62.4 | 3.70 (m) |
Tandem Mass Spectrometry (MS/MS) for Molecular Species Profiling
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural characterization and quantification of this compound and its derivatives. researchgate.net It allows for the profiling of different molecular species based on their unique mass-to-charge ratios and fragmentation patterns. researchgate.netresearchgate.net
The MS/MS process involves multiple stages within the mass spectrometer:
Ionization : Molecules are ionized, often using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and typically forms adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. researchgate.net
Precursor Ion Selection : The first mass analyzer (MS1) selects the ion corresponding to the intact this compound molecule (the precursor ion).
Collision-Induced Dissociation (CID) : The selected precursor ion is accelerated into a collision cell filled with an inert gas (like helium or argon). The resulting collisions impart energy, causing the ion to break apart into smaller, characteristic fragment ions (product ions). youtube.com
Product Ion Analysis : The second mass analyzer (MS2) separates the product ions by their mass-to-charge ratio, generating a product ion spectrum. youtube.com
The resulting fragmentation pattern is predictable and serves as a structural fingerprint. For this compound, key fragmentations include the cleavage of the glycosidic bond, leading to ions representing the galactose and glycerol units, as well as neutral losses like water. nih.gov This detailed structural information allows for confident identification, even in complex mixtures. researchgate.net
This table outlines the expected fragmentation of a generic this compound molecule (Molecular Weight: 254.23 g/mol) when analyzed as an ammonium adduct ([M+NH₄]⁺) in positive-ion mode ESI-MS/MS. researchgate.netnih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
|---|---|---|
| [M+NH₄]⁺ (272.2) | [M+H]⁺ (255.2) | Loss of ammonia (NH₃) |
| [M+H - H₂O]⁺ (237.2) | Loss of ammonia and water | |
| [Galactose+H - H₂O]⁺ (163.1) | Fragment ion corresponding to dehydrated galactose | |
| [Glycerol+H]⁺ (93.1) | Fragment ion corresponding to protonated glycerol |
Lipidomic and Metabolomic Profiling Approaches
Lipidomics and metabolomics are systems-level approaches that aim to identify and quantify the complete set of lipids (lipidome) or small-molecule metabolites (metabolome) within a biological sample. nih.govresearchgate.net These high-throughput methods place this compound within the broader context of cellular metabolism, enabling researchers to understand its regulation and function in response to various physiological or environmental conditions.
These profiling studies typically rely on a combination of advanced separation science and high-resolution mass spectrometry, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov
Sample Preparation : The first step involves the extraction of the total lipid or metabolite fraction from cells, tissues, or biofluids.
Chromatographic Separation : The complex extract is injected into a liquid chromatography system (e.g., UPLC or HPLC), which separates the individual compounds based on their physicochemical properties. nih.gov
Mass Spectrometry Detection : As compounds elute from the chromatography column, they are ionized and detected by a mass spectrometer, which measures their accurate mass-to-charge ratio and generates MS/MS fragmentation data for identification.
Data Analysis : The resulting large datasets are processed with specialized software to identify compounds by matching their mass and fragmentation spectra to spectral libraries and databases. Quantification is often achieved by comparing the signal intensity of the analyte to that of an internal standard. nih.gov
Through these methods, this compound has been identified in lipidomic and metabolomic studies of various organisms. For instance, profiling of cyanobacteria has been used to investigate metabolic pathways related to photosynthesis, where galactosyl-containing glycerolipids are fundamental membrane components. nih.gov Similarly, metabolomic analysis of human plasma in diseases like galactosemia seeks to find metabolic signatures associated with the condition. pnnl.govosti.gov These comprehensive profiling approaches are crucial for discovering novel roles for this compound in health and disease.
This table summarizes a typical workflow for the detection and quantification of this compound within a broader lipidomics or metabolomics experiment. nih.govnih.govnih.govpnnl.gov
| Step | Description | Key Considerations |
|---|---|---|
| 1. Sample Collection & Extraction | Harvesting of biological material (e.g., cells, plasma, tissue) followed by extraction of lipids/metabolites using an appropriate solvent system (e.g., Monophasic ethanol-water). researchgate.net | Quenching of metabolic activity; efficient extraction of polar lipids. |
| 2. LC Separation | Separation of extracted molecules using Ultra-High-Performance Liquid Chromatography (UPLC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar compounds. researchgate.net | Resolution of isomers; separation from interfering compounds. |
| 3. MS and MS/MS Detection | Detection using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in both full scan (MS1) and data-dependent acquisition (MS/MS) modes. | Accurate mass measurement for formula prediction; high-quality MS/MS spectra for structural confirmation. |
| 4. Data Processing & Identification | Use of software to pick peaks, align chromatograms, and identify compounds by comparing m/z and MS/MS spectra against databases (e.g., LIPID MAPS, HMDB). | Minimizing false positives; correct isomer identification. |
| 5. Quantification & Statistical Analysis | Calculation of relative or absolute abundance, often normalized to an internal standard. Statistical analysis to identify significant changes between sample groups. | Linearity of response; selection of appropriate statistical tests. |
Biotechnological and Biomedical Applications of Galactosylglycerol
Development of Novel Bioproducts and Biofuels
The development of efficient and sustainable methods for producing chemical compounds is a cornerstone of modern biotechnology. Galactosylglycerol stands as a valuable target for bioproduction due to its utility as a precursor and its inherent functional properties. Research has focused on enzymatic synthesis as a green alternative to chemical methods.
One prominent method involves the use of the enzyme β-galactosidase to catalyze the reverse hydrolysis reaction between galactose and glycerol (B35011). nih.gov Studies have optimized this process by exploring various parameters. For instance, using β-galactosidase from Kluyveromyces lactis, researchers achieved a high yield of this compound. nih.govsigmaaldrich.com Another approach has utilized α-galactosidase from Aspergillus sp. MK14, which can synthesize this compound from guar (B607891) gum in the presence of glycerol through transglycosylation. nih.gov This method highlights the potential of using abundant, low-cost polysaccharides as starting materials. nih.gov
Table 1: Enzymatic Synthesis of this compound
| Enzyme Source | Substrates | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Kluyveromyces lactis (β-galactosidase) | Galactose, Glycerol | 40°C, pH 6.5, 24 hours | 116.47 mg/mL | nih.gov, researchgate.net |
| Aspergillus sp. MK14 (α-galactosidase) | Guar Gum, Glycerol | pH 5.0, 60°C | 76.6 mg/g of guar gum | nih.gov |
Beyond its production as a standalone bioproduct, this compound is intrinsically linked to the biofuel sector. It is a fundamental component of glyceroglycolipids, which are major constituents of the photosynthetic membranes in microalgae and cyanobacteria. gerli.comfrontiersin.org These microorganisms are leading candidates for next-generation biofuel production. The accumulation of lipids, including those containing this compound, is often enhanced when the algae are subjected to stress conditions. Therefore, understanding the synthesis and role of this compound is relevant to strategies aimed at increasing lipid yields in algae for biofuel applications.
Potential as Therapeutic and Nutraceutical Agents
This compound and its related glyceroglycolipid structures have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic and nutraceutical products. frontiersin.org
Anti-inflammatory and Immunomodulatory Effects: Glyceroglycolipids containing this compound have shown significant anti-inflammatory properties. Research indicates these compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in macrophages and suppress cytokines such as TNF-α. nih.gov Some studies suggest that these effects are partly due to the modulation of immune responses, including the activation of regulatory T cells, which are crucial for maintaining immune balance. Furthermore, floridoside, an isomer of this compound, has been found to suppress pro-inflammatory responses in brain-specific immune cells known as microglia. smolecule.com Related α-galacto-oligosaccharides have also demonstrated anti-inflammatory activity in models of colitis. nih.gov
Antioxidant Activity: The compound exhibits antioxidant properties by helping to mitigate oxidative stress. Glyceroglycolipids are known to inhibit the generation of reactive oxygen species (ROS). The mechanism for this activity in the related compound floridoside has been linked to the activation of the enzyme heme oxygenase-1 (HO-1) and the upregulation of other antioxidant enzymes. smolecule.com
Antimicrobial and Antiviral Activity: Research has pointed towards the potential of this compound derivatives as antimicrobial and antiviral agents. frontiersin.org While research on this compound itself is ongoing, related glyceroglycolipids have shown activity against various pathogens. gerli.com For example, digalactosyl diacylglycerol (DGDG) has exhibited activity against the herpes simplex virus. gerli.com Synthetic analogs of galactosylceramide, which share structural similarities, have been shown to inhibit the entry of HIV-1 into cells and also demonstrated activity against vesicular stomatitis virus (VSV). nih.gov
Antitumor Potential: Several studies have highlighted the antitumor potential of glyceroglycolipids. gerli.comfrontiersin.org These compounds have been observed to induce apoptosis (programmed cell death) in tumor cells, a key mechanism for anticancer agents. frontiersin.org
Nutraceutical Applications: Beyond therapeutic uses, this compound is being explored as a nutraceutical. Its potential as a prebiotic agent, which could promote the growth of beneficial gut bacteria, is an area of active investigation. smolecule.com
Table 2: Summary of Therapeutic and Nutraceutical Potential
| Activity | Observed Effect / Mechanism | Model System / Source | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibition of NO release; Suppression of TNF-α. | Macrophages; Microglia | , smolecule.com, nih.gov |
| Antioxidant | Inhibition of ROS; Activation of HO-1. | Cellular models | , smolecule.com |
| Antiviral | Inhibition of viral entry (analogs); Activity against Herpes Simplex Virus (related compounds). | HIV-1; VSV; HSV | nih.gov, gerli.com |
| Antitumor | Induction of apoptosis in cancer cells. | In vitro studies | frontiersin.org |
| Nutraceutical | Potential prebiotic effects. | General research | , smolecule.com |
Agricultural Applications in Crop Improvement and Stress Tolerance
In the face of increasing environmental challenges, enhancing the resilience of agricultural crops is a global priority. This compound plays a natural role in how plants and algae cope with abiotic stress, such as drought, high salinity, and extreme temperatures, making it a key target for crop improvement strategies. researchgate.net
The primary mechanism by which this compound aids in stress tolerance is by acting as a compatible solute, or osmoprotectant. When plant cells are exposed to drought or high salinity, they risk losing water due to osmosis, leading to dehydration and cell damage. To counteract this, they accumulate compatible solutes like this compound. This increases the solute concentration inside the cell, helping to maintain water balance and protect cellular structures and functions without interfering with normal metabolism. For example, this compound is known to accumulate in the red alga Pyropia haitanensis to manage osmotic balance during desiccation and in plants like annual ryegrass (Lolium multiflorum) during drought conditions to improve stress tolerance.
The biosynthesis of these protective compounds is tightly regulated at the genetic level. Research in the model plant Arabidopsis thaliana has identified specific genes for the enzyme galactinol (B1212831) synthase (GolS) that are strongly induced by abiotic stress. nih.gov Galactinol synthase catalyzes the first step in the production of the raffinose (B1225341) family of oligosaccharides (RFOs), which are closely related to this compound and also function as osmoprotectants. nih.govnih.gov
Drought and Salinity: AtGolS1 and AtGolS2 genes are induced, leading to the accumulation of galactinol and raffinose. nih.gov Overexpression of AtGolS2 in transgenic Arabidopsis resulted in improved drought tolerance. nih.gov
Cold Stress: The AtGolS3 gene is specifically induced by cold temperatures, again leading to the accumulation of protective sugars. nih.gov
This genetic response, leading to the accumulation of this compound-related compounds, is a key strategy plants use to survive harsh environmental conditions. nih.govnih.gov Harnessing this natural mechanism through breeding or biotechnological approaches could lead to the development of crops with enhanced tolerance to a variety of abiotic stresses. researchgate.netnih.gov
Marine Biotechnology Applications, including Antifouling Coatings
The marine environment is a vast and largely untapped source of unique bioactive compounds, and marine biotechnology seeks to harness these resources for various applications. frontiersin.orgnih.gov Marine algae, in particular, are rich sources of glyceroglycolipids, including this compound and its isomers like floridoside. researchgate.netfrontiersin.org
One of the most promising marine biotechnology applications for these compounds is the development of environmentally friendly antifouling coatings. Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a major problem for the maritime industry. It increases drag on ship hulls, leading to higher fuel consumption, and can damage marine structures. Traditional antifouling paints often rely on toxic heavy metals or biocides that leach into the marine environment, causing significant ecological harm.
Research has shown that floridoside, an isomer of this compound found in red algae, possesses potent antifouling properties. researchgate.netsmolecule.com Specifically, it has been demonstrated to inhibit the settlement of barnacle larvae, a key organism in the biofouling process. smolecule.com By preventing the initial attachment of fouling organisms, these natural compounds offer a non-toxic mechanism of action. The development of coatings based on this compound or its derivatives could lead to a new generation of "foul-release" surfaces that are both effective and ecologically sustainable, representing a significant advance in marine biotechnology. researchgate.net
Future Directions and Emerging Research Avenues
Comprehensive Elucidation of Mechanisms of Action for Diverse Biological Effects
A primary focus of future research will be to unravel the precise molecular mechanisms through which galactosylglycerol exerts its wide-ranging biological effects. These effects include anti-inflammatory, neuroprotective, and antitumor activities. Understanding how this compound interacts with cellular targets, modulates signaling pathways, and influences gene expression is crucial for its development as a therapeutic agent. Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental in identifying the specific proteins, lipids, and metabolic pathways that are modulated by this compound. This detailed mechanistic understanding will pave the way for a more targeted and effective therapeutic application.
Advanced Understanding and Engineering of Biosynthetic Pathways for Targeted Production
The ability to produce specific this compound isomers with desired functionalities is a key area of ongoing research. This involves a deep dive into the biosynthetic pathways responsible for its synthesis in various organisms. By identifying and characterizing the enzymes involved, such as specific galactosyltransferases, researchers can engineer microorganisms or plant systems to become efficient "cell factories" for producing tailored this compound molecules. This metabolic engineering approach could lead to the high-yield production of specific isomers with enhanced bioactivities, opening up new possibilities for their use in various applications.
Development of Sustainable Production Strategies
To meet the potential demand for this compound, the development of sustainable and economically viable production methods is paramount. Current extraction methods from natural sources can be inefficient and environmentally taxing. Future research will likely focus on optimizing fermentation-based production using engineered microorganisms. These strategies may involve the use of renewable feedstocks and the development of cost-effective purification techniques. The utilization of glycerol (B35011) byproducts from industries like biodiesel production is also being explored as a sustainable starting material. researchgate.net Combining various purification methods, such as neutralization, ultrafiltration, and vacuum distillation, has shown promise in achieving high-purity glycerol, which can then be used in the synthesis of this compound. researchgate.net
Expanding In Vivo Studies and Assessing Clinical Relevance
While in vitro studies have provided valuable insights into the bioactivities of this compound, more extensive in vivo studies in animal models are necessary to validate these findings and assess the compound's clinical relevance. These studies will be critical for evaluating its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential therapeutic window in a living organism. The data generated from these preclinical studies will be essential for advancing this compound towards human clinical trials and ultimately, for its potential approval as a therapeutic agent for various diseases.
Investigating Novel Isomers and Their Specific Bioactivities
The structural diversity of this compound, including the existence of different isomers, presents an exciting avenue for future research. Different isomers, varying in the linkage between galactose and glycerol or the stereochemistry of the glycerol backbone, may exhibit distinct biological activities. Researchers are actively working to synthesize and isolate novel this compound isomers and to screen them for specific bioactivities. This exploration could lead to the discovery of new compounds with enhanced or entirely new therapeutic properties, further expanding the potential applications of this versatile class of molecules.
Q & A
Q. What are the primary methodologies for identifying and quantifying galactosylglycerol in biological samples?
Gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching using n-alkane standards is widely employed for identification. Semi-quantification is achieved by normalizing derivative peak areas to an internal standard and sample dry weight. Challenges arise due to structural isomers or co-eluting intermediates, requiring separation via retention time differentiation (e.g., galactosylglycerol_25.60 vs. galactosylglycerol_26.45) .
Q. How is this compound biosynthesized in microbial and algal systems?
In Bacillus coagulans, this compound is synthesized via alternating additions of galactose (from UDP-galactose) and glycerol phosphate (from CDP-glycerol) to growing poly(this compound phosphate) chains. In algae (Pyropia haitanensis), β-galactosidase catalyzes reverse hydrolysis of galactose and glycerol under osmotic stress, forming α-galactosylglycerol isomers (e.g., floridoside, isofloridoside) .
Q. What functional roles does this compound play in marine organisms?
this compound acts as an osmolyte in intertidal red algae (P. haitanensis), maintaining cellular osmotic balance during desiccation. Its accumulation in cnidarian-dinoflagellate symbioses suggests roles in central metabolic pathways, such as glycolysis and glycerolipid biosynthesis, though translocation mechanisms remain unresolved .
Advanced Research Questions
Q. How can structural isomers of this compound be distinguished experimentally?
Isomers (e.g., α vs. β anomers) are differentiated using nuclear magnetic resonance (NMR) to assess glycosidic linkage configurations (e.g., 1→1 vs. 1→2 bonds). Chromatographic separation via high-performance liquid chromatography (HPLC) with optimized mobile phases further resolves isomers, validated by tandem MS fragmentation patterns .
Q. Why do some Bacillus species fail to synthesize poly(this compound phosphate) chains despite homologous pathways?
B. licheniformis and B. subtilis lack membrane-bound enzymes for chain elongation, suggesting species-specific lipid intermediates or regulatory factors. Comparative proteomics of membrane systems and knockout studies of putative glycosyltransferases are needed to validate this hypothesis .
Q. What experimental designs are optimal for studying this compound’s role in stress adaptation?
Controlled co-culture systems (e.g., algae with phycosphere bacteria like Bacillus sp.) under osmotic stress can quantify this compound accumulation via metabolomics. Isotopic labeling (e.g., ¹³C-glucose) traces carbon flux into this compound pools, while RNAi silencing of β-galactosidase genes validates biosynthesis pathways .
Q. How can chemoenzymatic synthesis improve the yield of bioactive this compound derivatives?
Lipase-catalyzed transesterification of protected this compound intermediates with acyl donors (e.g., branched-chain fatty acids) enhances regioselectivity. Post-synthetic deprotection yields analogs with anti-tumor activity, screened via Epstein-Barr virus early antigen (EBV-EA) inhibition assays and PKC expression modulation in mouse skin models .
Q. How should contradictory data on this compound’s metabolic sourcing be addressed?
In cnidarian hosts, conflicting reports on galactose sources (symbiont translocation vs. endogenous biosynthesis) require dual-isotope labeling (³H-galactose and ¹⁴C-glucose) to partition contributions. Knockout models of host glycerolipid hydrolysis enzymes (e.g., galactolipases) can further clarify pathways .
Methodological Notes
- Data Normalization : Always normalize metabolite concentrations to internal standards (e.g., deuterated analogs) and biological replicates to account for matrix effects .
- Advanced Chromatography : Use chiral columns or ion-pair reagents to resolve isomers, critical for accurate functional studies .
- Biosynthesis Validation : Combine genetic silencing (CRISPR/Cas9) with isotopic tracing to confirm pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
